(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Chiral Chromatography Enantioselective Synthesis Pharmaceutical Analysis

Chiral purity assessment in Duloxetine manufacturing demands the exact (R)-enantiomer reference-substitution with the (S)-enantiomer (CAS 116539-55-0) or racemate invalidates analytical methods and risks ANDA/NDA rejection. This USP PAI-grade standard provides definitive stereochemical identity. • ICH-compliant HPLC/LC-MS method development & validation for impurity profiling • Supplied with full characterization data for immediate QC batch release and stability studies • In stock with global shipping for seamless integration into cGMP workflows

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
CAS No. 116539-57-2
Cat. No. B056056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL
CAS116539-57-2
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)O
InChIInChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1
InChIKeyYEJVVFOJMOHFRL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol


(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, also known as Duloxetine Alcohol, is a chiral beta-amino alcohol derivative that serves as a critical synthetic intermediate and regulatory reference standard in the production of the antidepressant Duloxetine [1][2]. The compound features a defined (R)-stereochemistry at the carbinol carbon, a thiophene ring, a secondary alcohol, and an N-methylamino group, contributing to its specific physicochemical and analytical properties . It is chemically designated as ((R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) per United States Pharmacopeia (USP) nomenclature and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1][2].

Limitations of Generic Substitutes for (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol


In-class substitution of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with its (S)-enantiomer (CAS 116539-55-0), racemate (CAS 116539-56-1), or other Duloxetine impurities is not feasible for critical applications. The compound's value lies in its exact stereochemical configuration and its regulatory identity as a specified impurity standard. For example, while the racemic mixture can be used in some synthetic steps, only the optically pure (R)-enantiomer provides the precise analytical reference needed for chiral purity assessment in Duloxetine drug substance and drug product . Furthermore, the compound is specifically defined as a USP Pharmaceutical Analytical Impurity (PAI) and Duloxetine EP Impurity B (the (S)-enantiomer) . Using a non-identical compound would invalidate analytical methods, compromise regulatory filings (e.g., ANDA, NDA), and introduce unquantified risk in enantioselective synthesis, as the defined (R)-stereochemistry is critical for enantioselective synthesis and biological activity profiling . The quantitative evidence below details the specific points of differentiation that justify selection.

Quantitative Evidence: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol vs. Analogs


Enantiomeric Purity: (R)- vs. (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 116539-57-2) is the only stereoisomer that serves as the direct chiral building block for Duloxetine synthesis and as a reference standard for determining enantiomeric purity of the drug substance. The (S)-enantiomer (CAS 116539-55-0), designated as Duloxetine EP Impurity B, and the racemic mixture (CAS 116539-56-1) are distinct entities with different analytical retention times and biological implications . The target compound's defined (R)-stereochemistry is critical for enantioselective synthesis and biological activity profiling . In reversed-phase HPLC, the compound is relatively polar and exhibits variable retention compared to its enantiomer, a property exploited in validated methods for its quantification and for monitoring chiral purity during Duloxetine production .

Chiral Chromatography Enantioselective Synthesis Pharmaceutical Analysis

Regulatory Identity: USP Reference Standard vs. Generic Intermediates

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is supplied as a USP Pharmaceutical Analytical Impurity (PAI) and is designated as ((R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) (as per USP) [1]. It is provided with detailed characterization data and can be further traced against pharmacopeial standards (USP or EP) [1]. In contrast, generic intermediates or non-reference standard grades of the same compound may lack this level of characterization and traceability. This regulatory alignment is a critical, quantifiable differentiator for procurement in regulated environments, ensuring that the material meets specific purity and identity requirements for ANDA, NDA, and commercial production [1].

Regulatory Compliance Method Validation Quality Control

Purity and Storage Specifications

Commercial sources offer the compound at a purity of ≥95% to ≥98%, as determined by HPLC and NMR, ensuring suitability for analytical and synthetic applications . It is supplied as a solid and requires storage at 2-8°C, protected from light and moisture, to maintain its integrity . These specifications are critical for reproducibility in sensitive analytical workflows.

Chemical Purity Storage Stability Quality Assurance

Key Intermediate in Duloxetine Synthesis vs. Non-Specific Analogs

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a reactant used specifically in the synthesis of enantiomerically pure Duloxetine, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) [1][2]. It is not interchangeable with other beta-amino alcohols or even its enantiomer due to the strict stereochemical requirements of the final drug substance. Its defined role as a critical chiral intermediate in the complex synthesis pathways of Duloxetine provides a clear, application-based reason for its selection over other similar compounds [2].

Drug Synthesis Chiral Intermediate Pharmaceutical Manufacturing

Research and Industrial Application Scenarios for (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol


Analytical Method Development and Validation

This compound is employed as a USP Pharmaceutical Analytical Impurity (PAI) reference standard for the development and validation of analytical methods, including HPLC and LC-MS, to detect, identify, and quantify the (R)-enantiomer alcohol impurity in Duloxetine. Its use is critical for ensuring method accuracy, precision, and specificity as required by ICH guidelines for ANDA and NDA submissions [1][2].

Quality Control and Batch Release Testing

In commercial manufacturing, the compound serves as a certified reference material for routine QC testing of Duloxetine batches. It is used to monitor the levels of the (R)-enantiomer alcohol impurity to ensure compliance with pharmacopeial limits (USP/EP) and internal specifications, thereby supporting batch release and ongoing stability studies [1].

Chiral Intermediate for Duloxetine Synthesis

The compound is a key chiral building block in the synthesis of enantiomerically pure Duloxetine. Its defined (R)-stereochemistry is essential for the stereoselective construction of the final drug substance. It is also used in the preparation of other chiral intermediates and for research into β-adrenergic activity and chiral ligand synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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